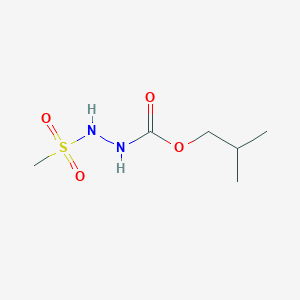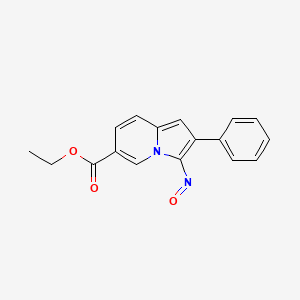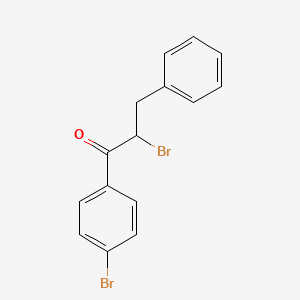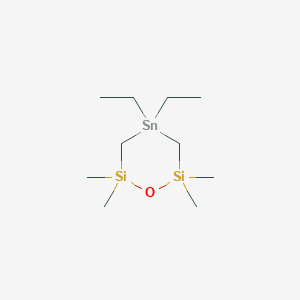
2-(Acetyloxy)-4-ethoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-(acetyloxy)-4-ethoxy- is a derivative of benzoic acid, characterized by the presence of an acetyloxy group at the second position and an ethoxy group at the fourth position of the benzene ring. This compound is known for its various applications in the fields of chemistry, biology, and medicine due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(acetyloxy)-4-ethoxy- typically involves the esterification of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out by mixing 4-hydroxybenzoic acid and acetic anhydride, followed by the addition of a drop of concentrated sulfuric acid. The mixture is then heated on a water bath at around 50-60°C for about 15 minutes. After cooling, water is added to precipitate the product, which is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production of benzoic acid derivatives often involves the catalytic oxidation of toluene with oxygen. This process is catalyzed by cobalt or manganese naphthenates, yielding high-purity benzoic acid, which can then be further modified to produce various derivatives, including benzoic acid, 2-(acetyloxy)-4-ethoxy- .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-(acetyloxy)-4-ethoxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .
Applications De Recherche Scientifique
Benzoic acid, 2-(acetyloxy)-4-ethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug formulations and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of preservatives, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of benzoic acid, 2-(acetyloxy)-4-ethoxy- involves its interaction with cellular components. It is absorbed into cells and can inhibit the growth of mold, yeast, and some bacteria by interfering with their metabolic processes. The compound is conjugated to glycine in the liver and excreted as hippuric acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Acetylsalicylic acid (Aspirin): Known for its analgesic, antipyretic, and anti-inflammatory properties.
Salicylic acid: Used in skincare products for its exfoliating properties.
Uniqueness
Benzoic acid, 2-(acetyloxy)-4-ethoxy- is unique due to the presence of both acetyloxy and ethoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
58138-64-0 |
|---|---|
Formule moléculaire |
C11H12O5 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
2-acetyloxy-4-ethoxybenzoic acid |
InChI |
InChI=1S/C11H12O5/c1-3-15-8-4-5-9(11(13)14)10(6-8)16-7(2)12/h4-6H,3H2,1-2H3,(H,13,14) |
Clé InChI |
OBCDRKHTYWTSNO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)C(=O)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)







